molecular formula C9H11BrO3 B4110360 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol

2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol

Cat. No.: B4110360
M. Wt: 247.09 g/mol
InChI Key: YSKINKWMKLJUMS-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(hydroxymethyl)phenoxy]ethanol is an organic compound with the molecular formula C9H11BrO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a bromine atom and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol typically involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: The hydroxymethyl group in this compound can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(hydroxymethyl)phenoxyethanol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: 2-[4-bromo-2-(carboxymethyl)phenoxy]ethanol.

    Reduction: 2-(hydroxymethyl)phenoxyethanol.

    Substitution: Various substituted phenoxyethanol derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[4-Bromo-2-(hydroxymethyl)phenoxy]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-2-(hydroxymethyl)phenol: Lacks the ethylene glycol moiety.

    2-(Hydroxymethyl)phenoxyethanol: Lacks the bromine atom.

    4-Bromo-2-(methoxymethyl)phenoxyethanol: Has a methoxy group instead of a hydroxymethyl group.

Uniqueness: 2-[4-Bromo-2-(hydroxymethyl)phenoxy]ethanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5,11-12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKINKWMKLJUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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